molecular formula C5H5IN2 B13916228 4-Iodo-3-methylpyridazine

4-Iodo-3-methylpyridazine

Cat. No.: B13916228
M. Wt: 220.01 g/mol
InChI Key: HSTKLZYKCQQSKP-UHFFFAOYSA-N
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Description

4-Iodo-3-methylpyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of an iodine atom at the fourth position and a methyl group at the third position makes this compound a unique and valuable compound in various scientific fields.

Preparation Methods

The synthesis of 4-Iodo-3-methylpyridazine can be achieved through several routes. One common method involves the iodination of 3-methylpyridazine. This process typically uses iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom replaces a hydrogen atom on the pyridazine ring .

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

4-Iodo-3-methylpyridazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Iodo-3-methylpyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-3-methylpyridazine and its derivatives often involves interaction with specific molecular targets. For example, some derivatives inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific structure of the derivative and its intended application .

Comparison with Similar Compounds

4-Iodo-3-methylpyridazine can be compared to other pyridazine derivatives, such as pyridazinone and pyridazine N-oxides. These compounds share a similar core structure but differ in their substituents and functional groups. The presence of the iodine atom in this compound imparts unique reactivity, making it distinct from other pyridazine derivatives .

Similar compounds include:

Properties

Molecular Formula

C5H5IN2

Molecular Weight

220.01 g/mol

IUPAC Name

4-iodo-3-methylpyridazine

InChI

InChI=1S/C5H5IN2/c1-4-5(6)2-3-7-8-4/h2-3H,1H3

InChI Key

HSTKLZYKCQQSKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=N1)I

Origin of Product

United States

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